5(6)-Carboxy tetramethyl rhodamine

Fluorescence Microscopy Bioimaging Photophysics

Select 5(6)-TAMRA for superior photostability in longitudinal assays and enhanced aqueous solubility for efficient, large-scale bioconjugation. Its unique FRET quenching profile (14.5% efficiency) is ideal for non-interfering reference or multiplexed experiments. Standardized purification requires single-isomer preparations, but the mixed isomer form delivers reduced aggregation and higher batch-to-batch labeling consistency.

Molecular Formula C50H44N4O10
Molecular Weight 860.9 g/mol
Cat. No. B8113845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5(6)-Carboxy tetramethyl rhodamine
Molecular FormulaC50H44N4O10
Molecular Weight860.9 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)[O-])C(=O)O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)[O-])C(=O)O
InChIInChI=1S/2C25H22N2O5/c1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)20-11-14(24(28)29)5-8-17(20)25(30)31;1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)17-8-5-14(24(28)29)11-20(17)25(30)31/h2*5-13H,1-4H3,(H-,28,29,30,31)
InChIKeyPYOXZPUMKLJOGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5(6)-Carboxy tetramethyl rhodamine (5(6)-TAMRA) for Fluorescence Labeling, FRET Assays, and Bioimaging: Key Specifications and Comparative Selection Guide


5(6)-Carboxy tetramethyl rhodamine (5(6)-TAMRA, CAS 98181-63-6) is a widely used xanthene fluorophore of the rhodamine class, comprising a mixture of 5-carboxy and 6-carboxy tetramethylrhodamine isomers . It exhibits bright orange-red fluorescence with absorption/emission maxima of approximately 555/580 nm and a molar extinction coefficient of ~92,000 M⁻¹cm⁻¹, making it compatible with standard 532 nm and 546 nm laser excitation lines . As a free carboxylic acid, it serves as a versatile precursor for generating amine-reactive succinimidyl esters for covalent conjugation to peptides, proteins, nucleotides, and nucleic acids . The dye is routinely employed in fluorescence microscopy, flow cytometry, DNA sequencing, and Förster resonance energy transfer (FRET)-based assays [1].

Why Generic Substitution of 5(6)-Carboxy tetramethyl rhodamine Fails: Critical Differentiators in Photostability, Isomeric Purity, and Conjugate Performance


Rhodamine-based fluorophores with similar spectral properties (e.g., excitation/emission maxima near 550/580 nm) are not functionally interchangeable. Substituting 5(6)-TAMRA with a spectrally analogous dye such as Cy3B, ROX, or Alexa Fluor 555 without accounting for differential photostability, quantum yield, and isomeric composition can lead to experimental artifacts [1]. The mixed isomeric nature of 5(6)-TAMRA introduces variability in HPLC purification of labeled biomolecules that single-isomer preparations circumvent; however, single isomers exhibit reduced aqueous solubility and may require altered conjugation protocols . Furthermore, TAMRA displays a unique FRET quenching capacity profile relative to other red fluorophores, with markedly lower efficiency than ROX or Texas Red, which must be considered when designing fluorescence-quenching probes [2]. These properties dictate that selection must be guided by quantitative performance metrics specific to the intended assay format, not merely spectral overlap [3].

5(6)-Carboxy tetramethyl rhodamine: Quantitative Comparative Evidence for Procurement Decision-Making


5(6)-TAMRA Exhibits Significantly Higher Photostability Than Cy3B Despite Lower Quantum Yield

In a direct head-to-head photophysical characterization in phosphate-buffered saline (PBS) with and without 1% BSA, 5-TAMRA demonstrated considerably higher photostability compared to the indocarbocyanine dye Cy3B [1]. While 5-TAMRA exhibited a lower absolute fluorescence quantum yield (37–39%) relative to Cy3B (ca. 57%), its resistance to photobleaching was substantially greater [2]. Both dyes displayed comparable absorption maxima (550–569 nm), emission maxima (580–582 nm), and singlet excited-state lifetimes (2.27–2.75 ns) [3].

Fluorescence Microscopy Bioimaging Photophysics

Single-Isomer TAMRA Provides Sharper HPLC Resolution Than Mixed 5(6)-TAMRA Isomers for Purified Conjugates

Conjugates prepared using the mixed 5(6)-TAMRA isomer preparation exhibit significant signal broadening during HPLC purification compared to those labeled with single-isomer TAMRA (5-TAMRA or 6-TAMRA) . The mixed isomeric composition leads to heterogeneous peak elution profiles, complicating purification of labeled peptides and nucleotides . Single-isomer TAMRA conjugates yield sharper chromatographic peaks with better resolution, facilitating isolation of pure labeled species .

Peptide Labeling Oligonucleotide Conjugation Chromatographic Purification

5(6)-TAMRA SE Mixed Isomers Demonstrate Superior Aqueous Solubility and Reduced Aggregation Compared to Single-Isomer 5-TAMRA-SE

The mixed isomeric form of 5(6)-TAMRA succinimidyl ester (5(6)-TAMRA, SE) exhibits enhanced solubility and improved dispersion in aqueous buffer systems relative to the single-isomer 5-TAMRA-SE . This improved dispersibility reduces the propensity for aggregation-induced fluorescence quenching, making the mixed isomer preparation more suitable for routine bulk labeling experiments [1]. The single isomer, while offering superior HPLC resolution of conjugates, displays lower aqueous solubility and a greater tendency toward aggregation .

Protein Labeling Bulk Conjugation Fluorescent Probe Synthesis

TAMRA Exhibits Low FRET Quenching Capacity Relative to ROX and Texas Red, Defining Its Role in Fluorescence Quenching Assays

Quantitative FRET analysis demonstrates that TAMRA displays a low FRET efficiency of 14.5% and a quenching capacity of 1.1 (arbitrary units calculated as quenching capacity × FRET efficiency) [1]. In comparison, ROX exhibits a FRET efficiency of 60.9% and a quenching capacity of 4.4, while Texas Red shows 78.1% and 9.3, respectively [2]. Rhodamine Green (RhodG) displays intermediate performance with 45.8% FRET and 1.8 quenching capacity [3].

FRET Probes qPCR Molecular Beacons Quenching Efficiency

5-TAMRA Demonstrates pH-Insensitive Fluorescence in Physiological Range Unlike Some Cyanine Dyes

The fluorescence of TAMRA conjugates remains stable over a wide pH range, with optimal performance in neutral to slightly acidic environments [1]. Unlike cyanine dyes such as Cy3, TAMRA exhibits pH-insensitive fluorescence due to its rhodamine backbone, which does not undergo significant structural changes that alter quantum yield within the physiological pH range . However, at pH < 5.0, fluorescence undergoes a blue shift with substantial intensity reduction (>50%) [2].

pH Stability Live-Cell Imaging Buffering Conditions

5(6)-TAMRA Maintains a Consistent High Molar Extinction Coefficient (~92,000 M⁻¹cm⁻¹) Comparable Across Isomeric Forms

The molar extinction coefficient of 5(6)-TAMRA at its absorption maximum (~553 nm) is consistently reported as 92,000 cm⁻¹M⁻¹ (or 90,000–91,000 depending on vendor and solvent) . This value is maintained across both mixed isomer and single-isomer preparations (5-TAMRA and 6-TAMRA) . By comparison, other rhodamine dyes such as Rhodamine 110 exhibit identical extinction coefficients (92,000 M⁻¹cm⁻¹), while alternative fluorophores in the orange-red spectral region may have lower or higher values depending on structural modifications .

Fluorescence Quantification Labeling Efficiency Spectroscopy

5(6)-Carboxy tetramethyl rhodamine: Validated Application Scenarios Based on Quantitative Performance Data


Long-Term Live-Cell Imaging and Time-Lapse Microscopy Requiring Minimal Photobleaching

In experiments demanding extended continuous illumination (e.g., tracking protein trafficking over hours, monitoring cellular morphology changes), 5(6)-TAMRA-labeled conjugates offer superior photostability compared to Cy3B-labeled counterparts [1]. The considerably higher resistance to photobleaching, despite a lower absolute quantum yield (37–39% vs. 57% for Cy3B), ensures that fluorescence signal remains quantifiable across multiple time points without excessive decay, thereby improving longitudinal data accuracy [2].

High-Throughput Bulk Labeling of Proteins and Antibodies for Routine Fluorescence Assays

For large-scale conjugation workflows (e.g., labeling milligrams of antibody for flow cytometry panels or ELISA reagents), the mixed isomeric form of 5(6)-TAMRA succinimidyl ester is preferred due to its enhanced aqueous solubility and reduced aggregation-induced quenching [1]. The improved dispersibility in aqueous buffers minimizes precipitation during conjugation, leading to higher labeling efficiency and more consistent degree of labeling across batches compared to single-isomer TAMRA-SE [2].

Quantitative FRET Probe Design Where Moderate Quenching Is Acceptable or Desired

In FRET-based assays where high quenching efficiency is not required (e.g., certain protease activity probes, conformational sensors), TAMRA's low FRET efficiency (14.5%) and quenching capacity (1.1) offer a distinct advantage over high-efficiency quenchers like ROX (60.9%, 4.4) or Texas Red (78.1%, 9.3) [1]. This property allows TAMRA to serve as a non-interfering reference dye in multiplexed FRET experiments or as a moderate FRET acceptor that produces measurable signal changes upon cleavage or binding without complete donor quenching [2].

Synthesis of Highly Purified Fluorescent Peptide Conjugates for Single-Molecule Studies

When preparing homogeneous, analytically pure fluorescent peptide conjugates for quantitative biophysical measurements (e.g., single-molecule FRET, fluorescence correlation spectroscopy), the use of single-isomer TAMRA (5-TAMRA or 6-TAMRA) is essential [1]. Conjugates prepared from mixed 5(6)-TAMRA isomers exhibit significant HPLC peak broadening, complicating purification and yielding heterogeneous populations of labeled species [2]. Single-isomer preparations enable sharp chromatographic resolution, ensuring that purified conjugates are compositionally uniform and produce reproducible fluorescence anisotropy and lifetime measurements .

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